molecular formula C7H10O B8398581 Toluene water CAS No. 112270-21-0

Toluene water

Cat. No.: B8398581
CAS No.: 112270-21-0
M. Wt: 110.15 g/mol
InChI Key: CMQCNTNASCDNGR-UHFFFAOYSA-N
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Description

"Toluene water" refers to aqueous solutions containing dissolved toluene, a volatile aromatic hydrocarbon, or water-toluene mixtures in which the two components exhibit partial mutual solubility. Conversely, water exhibits low solubility in toluene (~0.05% by weight at 25°C), forming a biphasic system under standard conditions .

The solubility of toluene in water is influenced by temperature, pressure, and the presence of co-solvents or surfactants. For instance, elevated temperatures increase mutual solubility, as demonstrated by the IUPAC-NIST Solubility Database, which reports toluene’s solubility in water rising to ~700 mg/L at 50°C . Regulatory standards, such as China’s GB/T 684-1999 for chemical reagent toluene, mandate strict control of water content (<0.03%) to ensure purity and stability . Accurate determination of water in toluene is critical for industrial applications, including pharmaceuticals and organic electronics, where trace moisture can alter reaction kinetics or material properties .

Chemical Reactions Analysis

Catalytic Steam and Hydrodealkylation

Rhodium-based catalysts facilitate the steam dealkylation of toluene to produce benzene, carbon monoxide, and hydrogen. Key findings include:

Catalyst SupportTurnover Number (s⁻¹)Selectivity for Benzene (%)
Rh/γ-Al₂O₃0.12~80
Rh/SiO₂ (Cab-O-Sil)0.003~78
Rh/C (Carbolac)0.001~75
  • Rhodium supported on γ-alumina exhibits two orders of magnitude higher activity compared to silica or carbon supports .

  • The reaction follows a power-law kinetic model, where hydroxyl groups formed on the alumina surface react with adsorbed toluene .

  • Hydrodealkylation (non-steam pathway) produces benzene and methane with minimal support influence .

Catalyst-Free Selective Oxidation at Oil-Water Interfaces

A 2024 study demonstrated spontaneous C(sp³)–H bond activation in toluene at oil-water interfaces, yielding benzaldehyde with exceptional efficiency :

ParameterValue
Conversion>99%
Selectivity>99%
Reaction Time20 hours
TemperatureAmbient conditions

Mechanism Highlights:

  • Hydroxyl radical (·OH) generation : Spontaneously formed at the interface, initiating H-abstraction from toluene’s methyl group .

  • π-hydrogen bonding : Interfacial water forms hydrogen bonds with toluene’s aromatic ring, destabilizing OH-addition pathways and favoring selective C(sp³)–H activation .

  • Overoxidation suppression : Benzaldehyde forms hydrogen bonds with interfacial water, preventing further oxidation .

Theoretical calculations (DFT/MD) confirmed that π-hydrogen bonding reduces the electron density of toluene, disfavoring OH-addition and enabling selective benzaldehyde formation .

Ion Fragmentation Dynamics in Toluene-Water Clusters

Studies on toluene-water cluster ions reveal size-dependent fragmentation pathways :

Cluster Size (n)Primary Fragmentation PathwayEnergy Threshold (cm⁻¹)
n = 1–3Loss of H₂O~69,000
n ≥ 4Formation of (H₂O)ₙH⁺ + benzyl radical~70,100

Key Observations:

  • Smaller clusters (n < 3) predominantly lose water molecules upon ionization .

  • Larger clusters (n > 4) favor proton transfer to form solvated hydronium ions and benzyl radicals .

  • Fragmentation kinetics for toluene⁺(H₂O)₃ show two pathways:

    • Fast channel (τ < 60 ns): Loss of H₂O.

    • Slow channel (τ = 480 ns): Formation of (H₂O)₃H⁺ .

H/D exchange experiments with toluene-d₃ clusters revealed deuterium transfer to water, confirming the role of interfacial proton dynamics .

Comparative Analysis of Reaction Pathways

The table below contrasts the three major reaction types:

Reaction TypeConditionsPrimary ProductsSelectivity Drivers
Catalytic DealkylationRh/γ-Al₂O₃, 300–500°CBenzene, CO, H₂Support-metal interactions
Interfacial OxidationOil-water interfaceBenzaldehydeπ-hydrogen bonding
Ion FragmentationLaser ionization(H₂O)ₙH⁺, benzyl radicalCluster size stability

Theoretical and Practical Implications

  • Catalyst design : Rhodium’s superior performance on γ-alumina highlights the importance of support-metal interactions in dealkylation .

  • Green chemistry : Oil-water interfaces enable catalyst-free C–H activation, reducing energy and separation costs .

  • Cluster chemistry : Fragmentation patterns provide insights into solvation effects and proton transfer mechanisms .

These findings underscore the versatility of toluene-water systems in both industrial catalysis and sustainable synthesis.

Q & A

Basic Research Questions

Q. What experimental methods are used to determine toluene solubility in water, and how are discrepancies in reported data resolved?

  • Methodological Approach : Solubility is typically quantified via gravimetric analysis, gas chromatography (GC), or headspace techniques. For example, IUPAC-NIST recommends using GC with flame ionization detection (FID) to measure toluene concentrations in saturated aqueous solutions . Discrepancies in literature data (e.g., 0.0536 g/100 g vs. 0.52 g/L at 20°C) arise from variations in temperature control, purity of reagents, and analytical calibration. Systematic validation using standardized protocols (e.g., ASTM E1148) and cross-referencing with thermodynamic models (van’t Hoff equation) can resolve inconsistencies .

Q. How do temperature and molecular interactions influence toluene-water phase separation?

  • Key Factors : Temperature affects solubility through entropy changes (ΔS) and enthalpy (ΔH), as shown in van’t Hoff plots. At 25°C, toluene’s solubility in water is ~0.054 g/100 g, decreasing with rising temperature due to reduced hydrogen bonding stability in water . Molecular dynamics simulations highlight that weak van der Waals interactions between toluene’s aromatic ring and water’s polar molecules dominate phase separation . Experimental validation involves measuring cloud points in ternary systems (e.g., toluene + ethyl acetate + water) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize toluene-water partitioning in chromatographic systems?

  • Design and Analysis : Box-Behnken designs (BBD) are used to model interactions between variables (e.g., solvent ratios, saturation time). For instance, a BBD study optimized HPTLC retention factors (Rf = 0.5–0.6) by varying toluene (6–7 mL), methanol (1–3 mL), and water (2 mL) volumes. ANOVA confirmed the quadratic model’s significance (F-value = 3.56, p = 0.0118), with toluene volume as the dominant factor . Follow-up experiments should include robustness testing across pH and temperature gradients.

Q. What strategies reconcile contradictory thermodynamic data for toluene-water systems (e.g., ΔCp,sln discrepancies)?

  • Critical Evaluation : Disagreements in heat capacity changes (ΔCp,sln) stem from inconsistent solubility measurements (e.g., Tarassenkov’s 1931 data vs. McAuliffe’s 1963 work) and assumptions in extrapolating van’t Hoff plots . A hybrid approach combining calorimetry (direct ΔH measurement) and high-precision solubility trials (e.g., using quartz crystal microbalance sensors) is recommended. Meta-analysis of 20+ historical datasets identified temperature-dependent systematic errors as the primary source of variance .

Q. How do vapor-liquid-liquid equilibrium (VLLE) models predict toluene-water azeotrope behavior in industrial distillation?

  • Modeling Framework : The NRTL and UNIQUAC activity coefficient models are applied to VLLE data. For toluene + water systems at 101.325 kPa, NRTL achieved a Δy (vapor mole fraction deviation) of 0.008, outperforming UNIFAC (Δy = 0.021) . Experimental validation involves measuring boiling points and azeotropic compositions using stirred equilibrium stills. For ternary systems (e.g., toluene + ethyl acetate + water), UNIQUAC accurately predicted phase boundaries with <5% error .

Q. What analytical protocols minimize toluene contamination in environmental water sampling?

  • Best Practices : Use glass or HDPE containers pre-rinsed with ultrapure water and baked at 300°C to eliminate volatile organic carryover. A 2017 USGS study found Nalgene HDPE carboys suitable for produced water sampling, with toluene concentrations <1 ppb in blanks . For GC-MS analysis, internal standards (e.g., deuterated toluene-d8) correct for matrix effects. Field spikes and duplicate samples are mandatory to validate precision .

Comparison with Similar Compounds

Solubility in Water

Toluene’s solubility in water is intermediate among aromatic hydrocarbons. Key comparisons include:

Compound Solubility in Water (mg/L, 25°C) Dipole Moment (D) Reference
Toluene 531 0.36
Benzene 1,780 0.00
Ethylbenzene 152 0.37
o-Xylene 178 0.45
p-Xylene 162 0.45

Benzene, despite its zero dipole moment, has higher water solubility due to its smaller molecular size and planar structure, enabling better interaction with water molecules . Ethylbenzene and xylenes, with similar dipole moments to toluene, exhibit lower solubility due to increased hydrophobicity from alkyl substituents .

Environmental Behavior and Biodegradation

  • Retention in Soil : Benzene and toluene show similar decay profiles in groundwater, but benzene is retained more in soil matrices due to stronger adsorption .
  • Biodegradation: Toluene is preferentially degraded by microbial consortia. For example, Pseudomonas putida employs toluene monooxygenase (TMO) pathways to metabolize toluene, while benzene degradation requires distinct enzymatic routes .

Toxicity and Regulatory Limits

Compound WHO Drinking Water Guideline (μg/L) Key Health Risks Reference
Toluene 700 Liver/kidney damage, neurotoxicity
Benzene 10 Carcinogenicity (leukemia)
Ethylbenzene 300 Respiratory irritation
Xylenes 500 Developmental toxicity

Treatment Efficiency

Water scrubbers and biofilters show varying removal efficiencies for toluene and related compounds:

Compound Scrubber Removal (%) Biofilter Removal (%) Total Efficiency (%) Reference
Toluene 60 91 97
Benzene 51 80 90

Toluene’s higher solubility compared to benzene (~10× greater) enhances scrubber efficiency, while its biodegradability improves biofilter performance .

Partition Coefficients

The toluene/water partition coefficient (log Kₒw) is ~2.73, indicating moderate hydrophobicity. This contrasts with benzene (log Kₒw = 2.13) and ethylbenzene (log Kₒw = 3.15), where increased alkylation reduces water affinity .

Key Research Findings

Dipole Moment Anomalies: While dipole moments generally correlate with solubility, oxygenated compounds like Mol13 (log Kₒw = 1.2) defy this trend due to hydrogen bonding, highlighting the role of molecular interactions beyond polarity .

Biosensor Applications : Bacterial biosensors using xylR-regulated luciferase detect toluene contamination at thresholds as low as 0.1 ppm, outperforming traditional methods in sensitivity and cost .

Properties

CAS No.

112270-21-0

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

toluene;hydrate

InChI

InChI=1S/C7H8.H2O/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H2

InChI Key

CMQCNTNASCDNGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1.O

Origin of Product

United States

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